molecular formula C18H19ClN2O2 B2630707 3-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide CAS No. 1797842-75-1

3-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2630707
CAS RN: 1797842-75-1
M. Wt: 330.81
InChI Key: WNIDUJKBBNZYQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction between maleic anhydride and aromatic amines, with consequent opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid, which, in turn, affords the final compounds by reaction with thionyl chloride .


Molecular Structure Analysis

The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .


Chemical Reactions Analysis

The introduction of the benzhydryl group in position 3 of the pyrrolidine-2,5-dione ring and a 4-chloro- or 2,3-dichlorophenylpiperazine fragment increased the activity in the scPTZ test .

Scientific Research Applications

Dopamine Receptor Interactions

Benzamide derivatives, including compounds similar to 3-chloro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzamide, have been studied for their interactions with dopamine receptors. One study highlighted the potential of certain benzamides as antagonists at D1-type and D2-type dopamine receptors, which could inform their use in treating conditions like schizophrenia or Parkinson's disease. YM-09151-2, a closely related compound, was found to be a potent antagonist of D2-type dopamine receptors, indicating its potential for therapeutic applications in neurology and psychiatry (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).

Synthesis and Chemical Properties

Research into benzamide derivatives also encompasses their synthesis and chemical characterization. Studies on compounds such as 3-aminobenzamide and 3-methoxybenzamide, which share structural similarities with the compound , have contributed to understanding the chemical properties and synthesis routes of benzamides. These findings support the development of benzamide-based drugs and provide insights into their chemical behavior (Purnell & Whish, 1980).

Potential Therapeutic Uses

The research on benzamides extends to their potential therapeutic applications beyond neurology. For example, benzamide derivatives have been explored for their antimicrobial properties, offering a basis for developing new antibiotics or antifungal agents. Synthesis of compounds like 3-(substituted methyl)thioflavones indicates the antimicrobial potential of benzamide derivatives (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).

properties

IUPAC Name

3-chloro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-9-10-21(12-17)16-7-5-15(6-8-16)20-18(22)13-3-2-4-14(19)11-13/h2-8,11,17H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIDUJKBBNZYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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